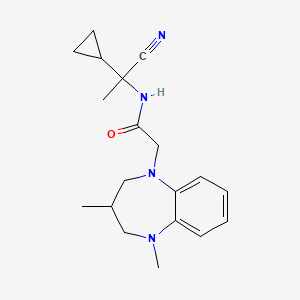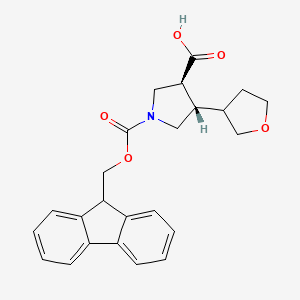
(5-Methylisoxazol-3-YL)((2-(trifluoromethyl)phenyl)sulfonyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(5-Methylisoxazol-3-YL)((2-(trifluoromethyl)phenyl)sulfonyl)amine” is a chemical compound with the molecular formula C11H9F3N2O3S . It is a specialized product used in life science research .
Molecular Structure Analysis
The molecular structure of this compound consists of an isoxazole ring attached to a phenyl ring through a sulfonyl group. The isoxazole ring carries a methyl group, and the phenyl ring carries a trifluoromethyl group .
Scientific Research Applications
Medicinal Chemistry and Therapeutic Potential
The isoxazole family, including our compound of interest, plays a crucial role due to its diverse biological activities. Researchers have explored its potential as:
- Analgesic : Some derivatives exhibit pain-relieving properties .
- Anti-inflammatory : Isoxazoles have shown anti-inflammatory effects .
- Anticancer : Certain isoxazole derivatives exhibit promising anticancer activity .
- Antimicrobial : Isoxazoles have been investigated for their antimicrobial properties .
- Antiviral : The compound’s antiviral potential has been explored .
- Anticonvulsant : Isoxazoles may have applications in treating seizures .
- Antidepressant : Some derivatives exhibit antidepressant effects .
- Immunosuppressant : Isoxazoles could modulate immune responses .
Synthetic Chemistry and Methodology
The synthesis of isoxazole derivatives has been an active area of research. Various methods have been developed to access this valuable scaffold. Notably, several marketed drugs contain the isoxazole nucleus, emphasizing its significance in drug discovery . These drugs include:
Environmental Chemistry and Toxicology
Understanding the fate and behavior of isoxazole derivatives in the environment is crucial. Researchers study their degradation pathways, bioaccumulation, and potential ecological impact. Toxicological assessments are essential to evaluate their safety.
properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O3S/c1-7-6-10(15-19-7)16-20(17,18)9-5-3-2-4-8(9)11(12,13)14/h2-6H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FACSKMSBHYGXAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methylisoxazol-3-YL)((2-(trifluoromethyl)phenyl)sulfonyl)amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,1-bis(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2613837.png)
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2613838.png)

![6-amino-2-ethyl-4-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2613841.png)
![N-[[5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2613842.png)
![3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B2613845.png)
![[(3S)-Tetrahydropyran-3-yl]methanamine](/img/structure/B2613847.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((4-methoxyphenyl)thio)butanamide](/img/structure/B2613854.png)

![3-[Ethyl(oxan-3-yl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2613856.png)


![1'-(1H-indole-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2613859.png)